Apararenone
CAS No.: 945966-46-1
Cat. No.: VC0519092
Molecular Formula: C17H17FN2O4S
Molecular Weight: 364.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 945966-46-1 |
---|---|
Molecular Formula | C17H17FN2O4S |
Molecular Weight | 364.4 g/mol |
IUPAC Name | N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide |
Standard InChI | InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3 |
Standard InChI Key | AZNHWXAFPBYFGH-UHFFFAOYSA-N |
SMILES | CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C |
Canonical SMILES | CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C |
Appearance | Solid powder |
Introduction
Pharmacological Profile
Mechanism of Action
Apararenone competitively inhibits aldosterone binding to the MR, blocking subsequent translocation to the nucleus and pro-fibrotic gene activation. In vitro studies demonstrate complete suppression of fludrocortisone-induced urinary sodium/potassium ratio decreases at plasma concentrations ≥50 ng/mL . The drug's active metabolite (1118174) contributes 15–20% of total pharmacological activity, with an elimination half-life of 1,200 hours enabling sustained receptor blockade .
Pharmacokinetics
Dose-proportional pharmacokinetics were observed across single (3.75–640 mg) and multiple (2.5–20 mg/day) dosing regimens :
Parameter | 10 mg (n=8) | 20 mg (n=8) | 40 mg (n=8) |
---|---|---|---|
Cₘₐₓ (ng/mL) | 160.5 ± 21 | 310.8 ± 55 | 544.1 ± 89 |
AUC₀–₂₄ (ng·h/mL) | 2,867 ± 522 | 5,479 ± 932 | 10,022 ± 2,718 |
t₁/₂ (h) | 282 ± 74 | 285 ± 93 | 275 ± 99 |
Race, sex, and age (18–65 years) showed no clinically relevant impact on exposure variability (<20%) . Concomitant food intake increased bioavailability by 30%, supporting administration with meals to enhance consistency .
Clinical Efficacy in Diabetic Nephropathy
Phase 2 Trial Design
A 24-week double-blind study randomized 248 stage 2 diabetic nephropathy patients (UACR 30–350 mg/g) to apararenone (2.5, 5, 10 mg) or placebo, all receiving background ACEi/ARB therapy . The extension phase provided 28-week safety data, with UACR remission (≤30 mg/g) as a secondary endpoint .
Albuminuria Reduction
All apararenone doses demonstrated significant UACR reductions versus placebo at 24 weeks :
Dose | UACR % Baseline (95% CI) | P-value vs Placebo |
---|---|---|
2.5 mg | 62.9% (54.6–72.5) | <0.001 |
5 mg | 50.8% (44.1–58.4) | <0.001 |
10 mg | 46.5% (40.4–53.5) | <0.001 |
Placebo | 113.7% (98.5–131.2) | — |
Notably, 38% of 10 mg recipients achieved UACR remission versus 12% in placebo (P<0.01) . The effect size correlated with baseline UACR, showing greater relative reductions in patients with higher albuminuria (≥150 mg/g: 58% vs 42% in <150 mg/g subgroup) .
Event | 2.5 mg (n=62) | 5 mg (n=64) | 10 mg (n=62) | Placebo (n=60) |
---|---|---|---|---|
Any AE | 48% | 53% | 52% | 55% |
Hyperkalemia | 0% | 0% | 1.6% | 0% |
Hypotension | 0% | 3.1% | 0% | 1.7% |
Discontinuations | 0% | 3.1% | 1.6% | 1.7% |
No serum potassium elevations ≥6.0 mEq/L occurred, contrasting with 5–8% rates reported for spironolactone in similar populations .
Renal Function Preservation
eGFR remained stable across treatment arms at 52 weeks :
Dose | ΔeGFR (mL/min/1.73m²) |
---|---|
2.5 mg | -1.2 ± 2.1 |
5 mg | -0.8 ± 1.9 |
10 mg | -1.1 ± 2.3 |
Placebo | -3.4 ± 2.8 |
This renal preservation (−1.1 vs −3.4 mL/min/1.73m², P=0.03) suggests apararenone may slow disease progression beyond albuminuria reduction .
Comparative Pharmacodynamics
Hormonal Effects
Dose-dependent increases in plasma renin activity (PRA) and aldosterone concentration (PAC) confirm apararenone's MR blockade :
Dose | ΔPRA (ng/mL/h) | ΔPAC (pg/mL) |
---|---|---|
10 mg | +2.1 ± 0.4 | +38 ± 12 |
20 mg | +3.8 ± 0.6 | +65 ± 18 |
40 mg | +5.2 ± 0.9 | +89 ± 21 |
These changes correlate with UACR reduction (r=0.62, P<0.01), supporting plasma biomarkers as predictors of therapeutic response .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume